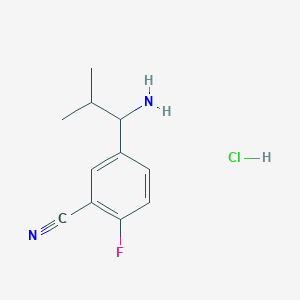

5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride

CAS No.: 2060047-34-7

Cat. No.: VC5790384

Molecular Formula: C11H14ClFN2

Molecular Weight: 228.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060047-34-7 |

|---|---|

| Molecular Formula | C11H14ClFN2 |

| Molecular Weight | 228.7 |

| IUPAC Name | 5-(1-amino-2-methylpropyl)-2-fluorobenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C11H13FN2.ClH/c1-7(2)11(14)8-3-4-10(12)9(5-8)6-13;/h3-5,7,11H,14H2,1-2H3;1H |

| Standard InChI Key | XLAFMOOFOQGUGZ-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC(=C(C=C1)F)C#N)N.Cl |

Introduction

Key Findings

5-(1-Amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride (CAS 2060047-34-7) is a halogenated benzonitrile derivative with a molecular weight of 228.69 g/mol and the formula C₁₁H₁₄ClFN₂ . Structurally, it features a fluorinated aromatic ring, a nitrile group, and a branched alkylamine side chain protonated as a hydrochloride salt. While direct pharmacological data remain undisclosed, its structural motifs align with intermediates used in synthesizing bioactive molecules, particularly xanthine oxidase inhibitors like febuxostat . Synthetic methodologies for analogous compounds involve multi-step halogenation, cyanation, and amination processes , though precise routes for this specific derivative require further elucidation.

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s identity is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name, 5-(1-amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride, and its CAS registry number (2060047-34-7) . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄ClFN₂ | |

| Molecular Weight | 228.69 g/mol | |

| Parent Compound (CID) | 55295758 | |

| Synonyms | KHD04734, EN300-331607 |

Structural Analysis

The molecule consists of a 2-fluorobenzonitrile core substituted at the 5-position with a 1-amino-2-methylpropyl group, which is protonated as a hydrochloride salt (Fig. 1) . Critical structural features include:

-

Aromatic System: A benzene ring with a fluorine atom at position 2 and a nitrile (-C≡N) group at position 1.

-

Branched Alkylamine: A 2-methylpropyl (isobutyl) chain bearing a primary amine (-NH₂) at position 1, stabilized by hydrochloride salt formation.

-

Electron-Withdrawing Groups: The fluorine and nitrile groups enhance the ring’s electrophilicity, potentially facilitating nucleophilic substitutions or metal-catalyzed couplings .

3D conformational analysis (PubChem CID 137703078) reveals that the isobutylamine side chain adopts a staggered conformation, minimizing steric clashes between the methyl branches and the aromatic ring .

Synthetic Methodologies and Challenges

Disclosed Synthetic Routes

While no direct synthesis for this compound is documented in the reviewed literature, analogous benzonitrile derivatives are prepared via sequential halogenation, cyanation, and functionalization steps . For example:

Bromination-Cyanation-Amination Cascade

A patent (CN1810775B) describes the synthesis of 4-amino-2-trifluoromethyl benzonitrile using:

-

Bromination: Reaction of m-trifluoromethyl fluorobenzene with dibromoisocyanuric acid (C₅H₆Br₂N₂O₂) in acetic acid/sulfuric acid .

-

Cyanation: Cuprous cyanide-mediated displacement of bromide with a nitrile group .

-

Amination: Ammonolysis of the fluorinated intermediate under elevated temperature and pressure .

Adapting this protocol, 5-(1-amino-2-methylpropyl)-2-fluorobenzonitrile hydrochloride could theoretically be synthesized via:

-

Friedel-Crafts Alkylation: Introducing the isobutylamine side chain to 2-fluorobenzonitrile.

-

Salt Formation: Treatment with HCl to yield the hydrochloride .

Challenges in Optimization

-

Regioselectivity: Ensuring precise substitution at the 5-position of the fluorobenzonitrile core requires directing groups or protective strategies.

-

Amine Stability: The primary amine may undergo unintended oxidation or side reactions during synthesis, necessitating inert atmospheres or stable precursors .

Physicochemical Properties

Experimental Data

Limited physicochemical data are publicly available. Critical parameters inferred from structural analogs include:

Computational Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume